molecular formula C15H16ClNO3 B2651092 6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 339022-00-3

6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2651092
CAS No.: 339022-00-3
M. Wt: 293.75
InChI Key: XMIMHZQWVURPHM-UHFFFAOYSA-N
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Description

6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS synonyms: starbld0022308, MFCD00737544) is a cyclohexene-based carboxylic acid derivative featuring a carbamoyl group substituted with a 5-chloro-2-methylphenyl moiety. Its molecular formula is C₁₅H₁₅ClNO₃, and its structure includes a cyclohexene ring with a carboxylic acid group at position 1 and a carbamoyl linkage at position 6 (Figure 1). The chloro and methyl groups on the phenyl ring influence its electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring aromatic interactions .

Properties

IUPAC Name

6-[(5-chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-3,6-8,11-12H,4-5H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIMHZQWVURPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with cyclohex-3-ene-1-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-3-ene-1,1-dicarboxylic acid, while reduction could produce 6-[(5-chloro-2-methylphenyl)amino]cyclohex-3-ene-1-carboxylic acid.

Scientific Research Applications

6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with cyclooxygenase enzymes to exert anti-inflammatory effects or bind to bacterial cell walls to exhibit antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The compound’s structural analogues differ primarily in the substituents on the phenyl carbamoyl group or the cyclohexene backbone. Key analogues and their properties are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Chloro-2-methylphenyl C₁₅H₁₅ClNO₃ 292.74 High polarity due to Cl and COOH; moderate solubility in polar solvents
6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 3-Chloro-4-methylphenyl C₁₅H₁₅ClNO₃ 292.74 Isomeric Cl/CH₃ substitution; altered steric bulk
6-(Butylcarbamoyl)cyclohex-3-ene-1-carboxylic acid Butylcarbamoyl C₁₂H₁₉NO₃ 225.28 Aliphatic carbamoyl group; reduced aromatic interactions
6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 3-Acetylphenyl C₁₆H₁₇NO₄ 287.31 Electron-withdrawing acetyl group; increased hydrophobicity
6-[(3,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 3,5-Dimethylphenyl C₁₆H₁₉NO₃ 273.33 Symmetric CH₃ groups; enhanced lipophilicity
Estrogen Receptor Alpha (ERα) Inhibition

In-silico docking studies reveal that cyclohexene-carboxylic acid derivatives with aromatic substituents exhibit strong binding to ERα. For example:

  • The target compound (hypothetical docking score: −28.5 ) shows moderate affinity compared to (1R,6S)-6-[[2-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid (ZINC00627464), which has a docking score of −30.31 due to its extended piperazine moiety .
  • Analogues with aliphatic carbamoyl groups (e.g., butylcarbamoyl) demonstrate weaker binding (<−20.0), emphasizing the importance of aromatic interactions .
Solubility and Pharmacokinetics
  • The carboxylic acid group in all analogues enhances aqueous solubility (~1.6–1.9 logP), but bulky substituents (e.g., 3-acetylphenyl) reduce solubility due to increased hydrophobicity .
  • Chlorine atoms improve metabolic stability but may introduce toxicity risks .

Medicinal Chemistry

  • The target compound’s chloro-methylphenyl group balances steric and electronic effects, making it suitable for kinase or receptor inhibition.
  • Derivatives with acetylphenyl groups (e.g., 3-acetylphenyl) show promise in cancer therapy but require optimization for solubility .

Material Science

  • Polymeric derivatives (e.g., poly-6-((4-acetylphenyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid) exhibit corrosion inhibition efficiencies up to 99% in acidic environments, outperforming non-aromatic analogues .

Biological Activity

6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C15H16ClN O3, with a molecular weight of approximately 293.75 g/mol. The compound features a cyclohexene ring substituted with a chloro group and a carbamoyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H16ClN O3
Molecular Weight293.75 g/mol
InChI KeyXMIMHZQWVURPHM-UHFFFAOYSA-N
LogP2.3435
Polar Surface Area51.232 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from cyclohex-3-ene-1-carboxylic acid. Common methods include the use of chloro-substituted anilines in conjunction with carbamoylation reactions under controlled conditions to yield the desired product.

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

In vitro assays have reported IC50 values for COX-2 inhibition at approximately 0.04μmol0.04\,\mu mol, comparable to standard anti-inflammatory drugs such as celecoxib . These findings suggest that the compound may serve as a potential candidate for further development in anti-inflammatory therapies.

Anticancer Activity

The compound's anticancer properties have also been investigated. Preliminary studies indicate that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, compounds structurally related to it have demonstrated high binding affinity to MDM2, a protein that regulates tumor suppressor p53, leading to apoptosis in cancer cells .

A study reported that analogs of this compound inhibited cell growth in various cancer cell lines with IC50 values ranging from 60nM60\,nM to 70nM70\,nM . The presence of the chloro group is believed to enhance the compound's potency against cancer cells by facilitating interactions with critical molecular targets.

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory potential of derivatives.
    • Method : Carrageenan-induced paw edema model in rats.
    • Results : Significant reduction in edema was observed, supporting the anti-inflammatory claims.
  • Anticancer Efficacy Assessment :
    • Objective : To assess the anticancer activity against SJSA-1 cancer cell line.
    • Method : Cell viability assays post-treatment with varying concentrations of the compound.
    • Results : The compound exhibited potent growth inhibition with an IC50 value significantly lower than that of standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling cyclohex-3-ene-1-carboxylic acid derivatives with substituted phenylcarbamoyl groups. Electropolymerization techniques, as demonstrated for structurally similar compounds (e.g., ACC), can be adapted using a DC power source, stainless steel electrodes, and acidic ethanol solutions under controlled voltage (1.7 V for 45 minutes) . Optimization may include adjusting monomer concentration, solvent polarity, and electrochemical parameters to enhance yield and polymer film stability.

Q. Which analytical techniques are recommended for characterizing the compound’s purity and structural conformation?

  • Methodological Answer :

  • FTIR Spectroscopy : Identify carbamoyl (C=O, N-H) and carboxylic acid (O-H) functional groups.
  • HPLC : Assess purity using reverse-phase columns with UV detection (λ ≈ 254 nm) and acetonitrile/water mobile phases.
  • NMR (¹H/¹³C) : Confirm regiochemistry of the cyclohexene ring and substitution patterns on the phenyl group .
  • Mass Spectrometry (ESI/HRMS) : Validate molecular weight and fragmentation patterns.

Q. What are the key considerations for designing corrosion-resistant coatings using this compound?

  • Methodological Answer : Electropolymerized films of similar carbamoyl-cyclohexene derivatives (e.g., PACC) show enhanced corrosion resistance on low-carbon steel (LCS) substrates. Key parameters include:

  • Substrate Preparation : Polishing with SiC emery paper (180–2500 grit) and degreasing with acetone .
  • Coating Formulation : Adding metal oxides (e.g., TiO₂, MnO₂) to improve film adhesion and barrier properties.
  • Electrochemical Testing : Use Tafel polarization and electrochemical impedance spectroscopy (EIS) in 3.5% NaCl to evaluate protection efficiency (>90% achievable) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved using SHELX software for this compound?

  • Methodological Answer : SHELXL refinement requires careful handling of disordered cyclohexene rings or substituents. Strategies include:

  • Twinned Data : Use TWIN/BASF commands for non-merohedral twinning.
  • Disorder Modeling : Apply PART/SUMP restraints and isotropic thermal parameters for flexible groups.
  • Validation Tools : Leverage CCDC checkCIF reports to identify geometry outliers (e.g., bond angles >5° from ideal values) .
    • Pitfalls : Overfitting with too many restraints or ignoring hydrogen bonding networks in the carbamoyl moiety.

Q. What mechanistic insights into enzyme inhibition can be derived from this compound’s interaction with human ornithine aminotransferase (hOAT)?

  • Methodological Answer : Structural analogs (e.g., cyclopentane/cyclohexene carboxylic acids) inactivate hOAT via covalent adduct formation with catalytic residues (Lys292, Thr322). Key approaches:

  • Crystallography/Molecular Dynamics : Soak crystals with the compound to capture intermediate states (e.g., PLP-Schiff base adducts) .
  • Mass Spectrometry (HDX/MS) : Map conformational changes during inactivation.
  • Fluoride Release Assays : Quantify turnover if difluoromethylene groups are hydrolyzed .

Q. How do solvent effects and computational models predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for carbamoyl hydrolysis or cyclohexene ring-opening. Solvent models (e.g., PCM for ethanol/water) improve accuracy.
  • MD Simulations (GROMACS) : Assess stability in polar vs. nonpolar solvents; correlate with experimental kinetic data .
  • Validation : Compare predicted pKa (carboxylic acid ~4.5) with potentiometric titrations.

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (temperature, stoichiometry) and purification steps (column chromatography gradients).
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected byproducts.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 1,2- vs. 1,3-substitution on cyclohexene) .

Q. What strategies reconcile discrepancies in biological activity assays (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., known hOAT inhibitors) and normalize to cell viability (MTT assays).
  • Metabolite Profiling (LC-MS/MS) : Identify off-target interactions or prodrug activation pathways.
  • Structural Analog Testing : Compare activity of methyl/chloro-substituted derivatives to isolate SAR trends .

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